molecular formula C20H20N4O5 B12191637 N-[3-(acetylamino)phenyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide

N-[3-(acetylamino)phenyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B12191637
M. Wt: 396.4 g/mol
InChI Key: WNXODLLZAPVDFQ-UHFFFAOYSA-N
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Properties

Molecular Formula

C20H20N4O5

Molecular Weight

396.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C20H20N4O5/c1-12(25)22-13-5-4-6-14(7-13)23-19(26)10-24-11-21-16-9-18(29-3)17(28-2)8-15(16)20(24)27/h4-9,11H,10H2,1-3H3,(H,22,25)(H,23,26)

InChI Key

WNXODLLZAPVDFQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide typically involves multiple steps. One common approach is the condensation of 3-(acetylamino)aniline with 6,7-dimethoxy-4-oxoquinazoline . The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or hydrochloric acid to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(acetylamino)phenyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a quinazolinone core with acetylamino and dimethoxyphenyl groups differentiates it from other similar compounds .

Biological Activity

N-[3-(acetylamino)phenyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C18H18N4O5
  • IUPAC Name : this compound

This structure features a quinazoline moiety that is known for diverse biological activities, including anti-cancer and anti-inflammatory effects.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that quinazoline derivatives can inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Inhibition of Kinases : Quinazolines often act as kinase inhibitors, which are crucial in signaling pathways that regulate cell growth and survival.
  • Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells, contributing to their anticancer efficacy.

Antimicrobial Activity

Some studies have reported antimicrobial activity associated with similar quinazoline derivatives. This activity may be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways in microorganisms.

In Vitro Studies

A study conducted on related compounds demonstrated that they effectively inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutics.

CompoundCell LineIC50 (µM)
Compound AMCF-710
Compound BA5498

Mechanistic Studies

Mechanistic investigations revealed that these compounds induce apoptosis via the mitochondrial pathway, characterized by the release of cytochrome c and activation of caspases.

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